![molecular formula C18H21NO4 B5610969 N-(2,5-dimethoxyphenyl)-2-(2-ethylphenoxy)acetamide](/img/structure/B5610969.png)
N-(2,5-dimethoxyphenyl)-2-(2-ethylphenoxy)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(2,5-dimethoxyphenyl)-2-(2-ethylphenoxy)acetamide typically involves reactions that ensure the formation of the desired acetamide functionality and the introduction of specific substituents on the aromatic rings. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide showcases a method involving the reaction of ethyl 2-(2-isopropylphenoxy)acetic acid with 2-diaminobenzene in the presence of TBTU and lutidine, followed by recrystallization (Sharma et al., 2018). Such methodologies highlight the versatility and adaptability of synthetic routes to incorporate diverse functional groups and structural motifs pertinent to the target molecule.
Molecular Structure Analysis
The molecular structure of compounds akin to this compound can be elucidated using techniques such as NMR, LC-MS, and crystallography. These compounds often crystallize in specific systems, demonstrating intermolecular and intramolecular interactions that are critical to their stability and reactivity. For example, certain acetamides exhibit orthorhombic crystal systems with space groups and unit cell parameters indicative of their solid-state organization, further elucidated by hydrogen bonding interactions within the molecule (Sharma et al., 2018).
Chemical Reactions and Properties
Acetamides similar to the compound of interest participate in a variety of chemical reactions, reflecting their reactivity towards electrophiles, nucleophiles, and other reagents. For example, the reactivity of acetamides in oxidative radical cyclizations and their transformations under catalytic conditions illustrate the potential for generating complex structures from relatively simple precursors (Chikaoka et al., 2003). These reactions are crucial for understanding the chemical behavior and potential applications of these compounds.
Physical Properties Analysis
The physical properties of acetamides, such as solubility, melting points, and crystalline structure, are influenced by their molecular architecture. Analyzing these properties requires a detailed understanding of the compound's molecular interactions and the effects of various substituents on its overall behavior. For instance, studies on related acetamides provide insights into their solid-state properties, highlighting the significance of intermolecular hydrogen bonds and other non-covalent interactions in determining their physical characteristics (Gowda et al., 2007).
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(2-ethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-4-13-7-5-6-8-16(13)23-12-18(20)19-15-11-14(21-2)9-10-17(15)22-3/h5-11H,4,12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGHPLKNMMYGGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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